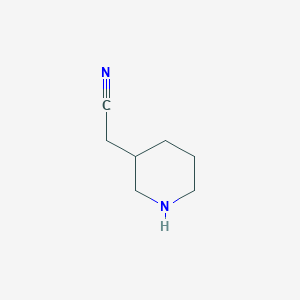

2-(哌啶-3-基)乙腈

描述

It is a piperidine derivative used in organic synthesis and pharmaceutical research.

Synthesis Analysis

- The synthesis of 2-(Piperidin-3-YL)acetonitrile can be achieved through various methods, including cyclization reactions, multicomponent reactions, and hydrogenation. Specific synthetic routes and conditions would depend on the desired substituents and the overall synthetic strategy.

Molecular Structure Analysis

- The molecular structure of 2-(Piperidin-3-YL)acetonitrile consists of a six-membered piperidine ring with a cyano group attached to the acetonitrile moiety. The nitrogen atom in the piperidine ring is sp3-hybridized.

- The structure can be represented as follows:

H

\

N

/ \

H C≡N

|

C

/ \

H H - The piperidine ring provides a rigid scaffold for further functionalization, making it a valuable building block in drug design.

Chemical Reactions Analysis

- 2-(Piperidin-3-YL)acetonitrile can participate in various chemical reactions, including:

- Hydrogenation : Reduction of the nitrile group to an amine.

- Cyclization : Formation of cyclic derivatives by intramolecular reactions.

- Amination : Introduction of amino groups.

- Multicomponent reactions : Synthesis of complex molecules from multiple reactants.

- Cycloaddition : Formation of new rings through addition reactions.

- Annulation : Construction of fused ring systems.

- The specific reactions would depend on the synthetic goals and the functional groups present in the molecule.

Physical And Chemical Properties Analysis

- Physical Form : Powder

- Molecular Weight : 160.65 g/mol

- Solubility : Information on solubility in different solvents would be relevant for practical applications.

科学研究应用

合成和化学反应

2-(哌啶-3-基)乙腈用于各种合成途径以创建功能化化合物。该化合物已被用于高度功能化哌啶的多组分制备中,显示出高产率和简单的后处理程序,突出了其在高效环缩合反应中的作用 (沙菲、霍贾蒂纳贾法巴迪和加尚, 2013)。此外,它在温和条件下作为 CN 源,用于芳基重氮四氟硼酸盐的 Pd 催化氰化,提供了广泛的底物范围,并促进了合成具有潜在抗艾滋病应用的化合物 (艾哈迈德和沙菲克, 2021)。

催化和反应机理

在催化中,2-(哌啶-3-基)乙腈已被探索其对复杂有机框架合成的影响。例如,它参与催化的 Biginelli 反应突出了其在构建生物相关氢嘧啶中的效用,表明其在促进合成操作构建中的有效性 (拉马林根、朴、李和郭, 2010)。此外,该化合物在探索催化剂和溶剂对吡啶-3,5-二腈多组分合成中的作用,展示了其在促进各种合成路线中的多功能性 (郭、汤普森和陈, 2009)。

药物化学和生物活性

在药物化学中,2-(哌啶-3-基)乙腈衍生物已被合成并评估其抗菌活性,展示了这些化合物在新治疗剂开发中的潜力 (埃拉瓦拉桑、巴基亚拉杰和戈帕拉克里希南, 2014)。这突出了 2-(哌啶-3-基)乙腈在发现和开发具有抗菌特性的新药中的重要性。

安全和危害

- Hazard Statements : Harmful if swallowed, harmful in contact with skin, harmful if inhaled.

- Safety Measures : Avoid breathing dust, avoid skin and eye contact, use personal protective equipment.

未来方向

- Further research could explore more efficient synthetic methods for substituted piperidines, investigate their biological activity, and develop potential drug candidates based on this scaffold.

属性

IUPAC Name |

2-piperidin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOVDAZLMBPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624207 | |

| Record name | (Piperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-3-YL)acetonitrile | |

CAS RN |

5562-22-1 | |

| Record name | (Piperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

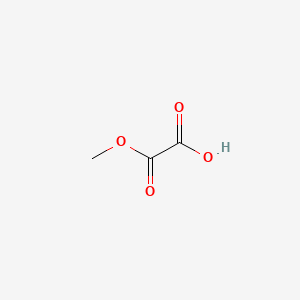

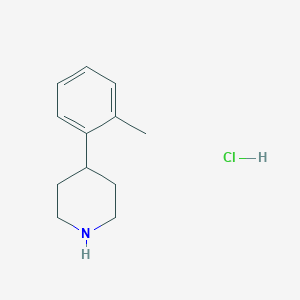

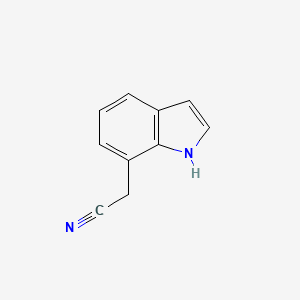

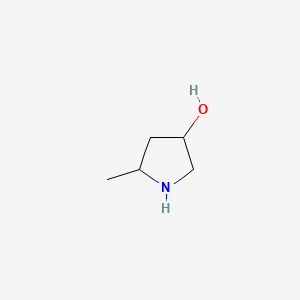

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

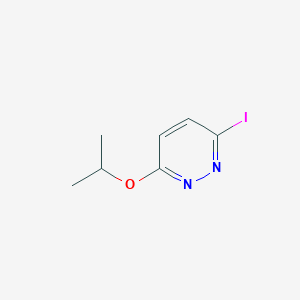

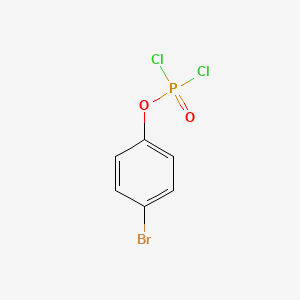

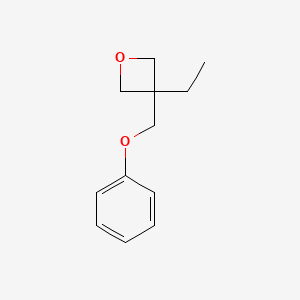

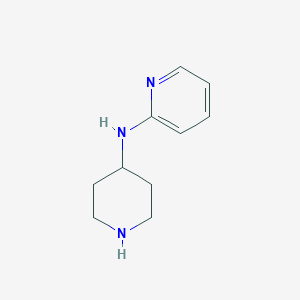

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)